8-(1H-indazol-5-yl)quinoline
Overview
Description
8-(1H-indazol-5-yl)quinoline is a heterocyclic compound that combines the structural features of both indazole and quinoline. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring, while quinoline is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-indazol-5-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzaldehyde with hydrazine to form benzylidenehydrazine, followed by cyclization to produce the indazole ring . The quinoline ring can be introduced through various methods, including the Pfitzinger reaction, which involves the reaction of isatin with an arylamine in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, such as copper-catalyzed cyclization, are often employed to achieve efficient synthesis . Solvent-free and catalyst-free conditions may also be explored to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-(1H-indazol-5-yl)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the indazole and quinoline rings, which provide multiple reactive sites.
Common Reagents and Conditions
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
8-(1H-indazol-5-yl)quinoline has a wide range of scientific research applications due to its unique chemical structure and biological activity. Some of its applications include:
Mechanism of Action
The mechanism of action of 8-(1H-indazol-5-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
8-(1H-indazol-5-yl)quinoline can be compared with other similar compounds, such as:
Indazole derivatives: These compounds share the indazole ring structure and exhibit similar biological activities, such as anti-inflammatory and anticancer properties.
Quinoline derivatives: These compounds share the quinoline ring structure and are known for their antimalarial and antimicrobial activities.
Pyrazoloquinolines: These compounds combine the pyrazole and quinoline rings and have shown potential as inhibitors of various enzymes and receptors.
The uniqueness of this compound lies in its combination of the indazole and quinoline rings, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
8-(1H-indazol-5-yl)quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-3-11-4-2-8-17-16(11)14(5-1)12-6-7-15-13(9-12)10-18-19-15/h1-10H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEHIZXDQXPICX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC4=C(C=C3)NN=C4)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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